molecular formula C13H11BClFO3 B3060284 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid CAS No. 2096340-08-6

4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid

Cat. No.: B3060284
CAS No.: 2096340-08-6
M. Wt: 280.49
InChI Key: XZMSEOVVBRATJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid is a useful research compound. Its molecular formula is C13H11BClFO3 and its molecular weight is 280.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorine-19 NMR Studies and Enzyme Interaction

4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid, and its related compounds, have been studied for their interactions with enzymes such as subtilisin Carlsberg, which were analyzed using Fluorine-19 NMR. The findings showed that these compounds exhibit bound shifts typical of boronate species and demonstrated interaction with model ligands for active site groups like histidine and serine (London & Gabel, 1994).

Application in Fluorescent Probes

Similar derivatives have been used in the development of fluorescent probes sensitive to pH changes and metal cations. The high sensitivity and selectivity of these fluorophores, particularly in the detection of magnesium and zinc cations, are attributed to the acidity of the fluorophenol moiety (Tanaka et al., 2001).

Antiproliferative Potential in Cancer Research

The antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, which include compounds structurally similar to this compound, has been assessed. These compounds have been identified as highly active antiproliferative agents, particularly in treating ovarian cancer, and have shown to induce cell cycle arrest and apoptosis (Psurski et al., 2018).

Heterocyclic Compounds and X-Ray Crystal Studies

Research on heterocyclic compounds containing trivalent iodine, oxygen, and boron, including compounds related to this compound, has been conducted. X-ray crystallography studies have shown the presence of a planar five-membered heterocyclic ring with unusual bond distances, suggesting partially aromatic character (Nemykin et al., 2011).

Ultrasound Assisted Synthesis in Anti-Tubercular Research

In anti-tubercular research, novel derivatives including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, derived from this compound, have been synthesized using ultrasound, showing promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Mechanism of Fluorescence Quenching

The mechanism of fluorescence quenching of boronic acid derivatives similar to this compound has been explored, revealing insights into static quenching mechanisms in these systems (Geethanjali et al., 2015).

Undergraduate Laboratory Experimentation

The compound has been utilized in undergraduate laboratory experiments to introduce students to high-throughput experimentation techniques, particularly in the context of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions (Lee et al., 2020).

Properties

IUPAC Name

(3-chloro-5-fluoro-4-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMSEOVVBRATJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186259
Record name Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096340-08-6
Record name Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Reactant of Route 6
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.